
4-Cyanobiphenyl-4'-propylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyanobiphenyl-4’-propylbenzoate is an organic compound with the molecular formula C23H19NO2 and a molecular weight of 341.40 g/mol. It is a derivative of biphenyl, featuring a cyano group and a propylbenzoate ester. This compound is known for its applications in liquid crystal technology and other advanced material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanobiphenyl-4’-propylbenzoate typically involves the following steps:
Preparation of 4-cyanobiphenyl: This can be achieved by reacting biphenyl with an acyl chlorinating agent to form dibenzoyl chloride, which then reacts with ammonia gas to produce biphenyl acyl amine.
Esterification: The 4-cyanobiphenyl is then esterified with 4-propylbenzoic acid under acidic conditions to form 4-Cyanobiphenyl-4’-propylbenzoate.
Industrial Production Methods
Industrial production of 4-Cyanobiphenyl-4’-propylbenzoate follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of less toxic reagents and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Cyanobiphenyl-4’-propylbenzoate undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
4-Cyanobiphenyl-4’-propylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and liquid crystals.
Biology: Studied for its interactions with biological membranes and potential use in drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a component in diagnostic assays.
Industry: Utilized in the production of liquid crystal displays and other electronic devices.
Mechanism of Action
The mechanism of action of 4-Cyanobiphenyl-4’-propylbenzoate involves its interaction with molecular targets such as proteins and lipids. The cyano group and ester functionalities allow it to form hydrogen bonds and hydrophobic interactions with these targets, influencing their structure and function. This compound can modulate the properties of liquid crystal phases, making it valuable in display technologies .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl 4-propylbenzoate: Similar structure but lacks the biphenyl core.
4-Cyano-3-fluorophenyl 4-pentylbenzoate: Contains a fluorine atom and a longer alkyl chain.
Uniqueness
4-Cyanobiphenyl-4’-propylbenzoate is unique due to its biphenyl core, which provides rigidity and enhances its liquid crystalline properties. The combination of the cyano group and propylbenzoate ester allows for versatile chemical modifications and interactions, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C23H19NO2 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
[4-(4-cyanophenyl)phenyl] 4-propylbenzoate |
InChI |
InChI=1S/C23H19NO2/c1-2-3-17-4-10-21(11-5-17)23(25)26-22-14-12-20(13-15-22)19-8-6-18(16-24)7-9-19/h4-15H,2-3H2,1H3 |
InChI Key |
IIRLOGPQMLRMIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(diethylamino)pentan-2-yl]cyclobutanamine](/img/structure/B12277312.png)
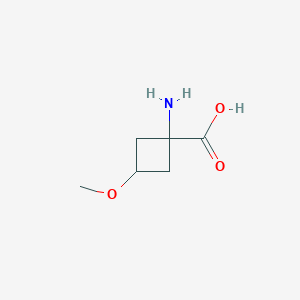
![10-Oxa-4-azatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B12277318.png)
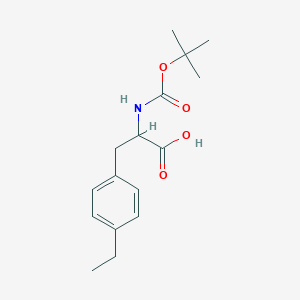
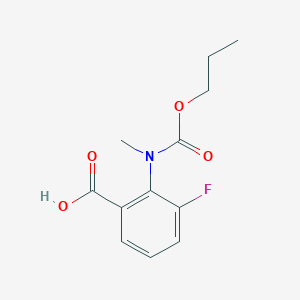
![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12277333.png)
![Benzamide, N-[2-[(3S)-3-[[4-hydroxy-4-[5-(2-pyrimidinyl)-2-pyridinyl]cyclohexyl]amino]-1-pyrrolidinyl]-2-oxoethyl]-3-(trifluoromethyl)-](/img/structure/B12277334.png)

![2,6-diphenyl-1H,2H,3H,5H,6H-[1,3]diazolo[1,2-a]imidazole](/img/structure/B12277352.png)
![(-)-9-(1R,2R-Pseudoephedrinyl)-(10S)-(trimethylsilyl)-9-borabicyclo[3.3.2]decane](/img/structure/B12277357.png)
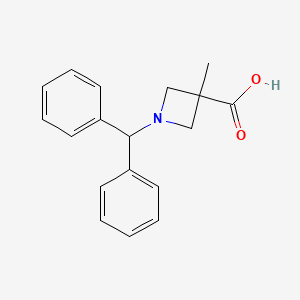
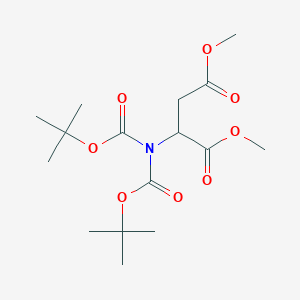
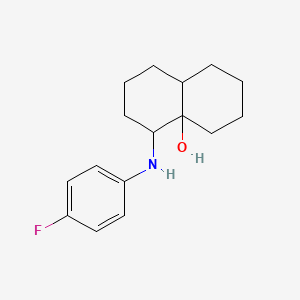
![4-[4-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12277381.png)
